4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine
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Description
“4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine” is likely a type of organic compound known as a benzoxazine. Benzoxazines are a class of heterocyclic compounds containing a benzene ring fused to an oxazine ring. Oxazines are six-membered rings containing one oxygen atom, one nitrogen atom, and four carbon atoms .
Physical And Chemical Properties Analysis
Without specific data on “4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine”, it’s difficult to provide a detailed analysis of its physical and chemical properties .
Scientific Research Applications
Synthesis and Characterization
- Synthesis Approaches : A study by Fu et al. (2012) describes a simple synthetic route to N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine derivatives, involving cyclization and acylation processes, with characterization by various analytical techniques (Fu et al., 2012).
- Crystal Structure Analysis : Gao et al. (2015) synthesized a new compound, N-dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine, and analyzed its crystal structure using X-ray diffraction (Gao et al., 2015).
Applications Beyond Monomer Preparation
- Luminescent Materials and Ligands : Wattanathana et al. (2017) discuss the use of 3,4-dihydro-1,3-2H-benzoxazines, including derivatives like 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, for applications as luminescent materials and ligands for cations (Wattanathana et al., 2017).
Alternative Chemical Synthesis
- Catalytic Asymmetric Chlorocyclization : Yu et al. (2017) described a synthetic approach for chiral 4-chloromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one derivatives, which may be related to 4-(chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine, through catalytic asymmetric chlorocyclization (Yu et al., 2017).
- Modified Synthesis Routes : Mizar and Myrboh (2006) synthesized substituted 2H-1,4-benzoxazines, which might include the 4-(chloroacetyl) derivative, from substituted 2-amino phenols and 1,2-dibromoethane (Mizar & Myrboh, 2006).
Bioactivity and Ecological Role
- Bioactive Compounds and Ecology : Macias et al. (2009) explored the phytotoxic, antifungal, antimicrobial, and antifeedant effects of benzoxazinone derivatives, including the potential agronomic utility of these compounds (Macias et al., 2009).
properties
IUPAC Name |
2-chloro-1-(2,3-dihydro-1,4-benzoxazin-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c11-7-10(13)12-5-6-14-9-4-2-1-3-8(9)12/h1-4H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXQYTQBUEMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2N1C(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544873 |
Source
|
Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazine | |
CAS RN |
22178-82-1 |
Source
|
Record name | 2-Chloro-1-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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